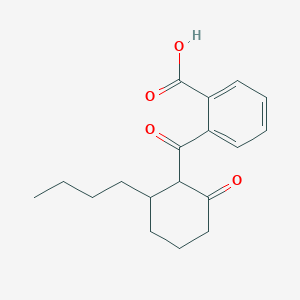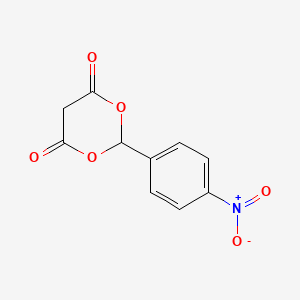![molecular formula C20H42N2 B14624838 (E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene CAS No. 55705-60-7](/img/structure/B14624838.png)
(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene is an organic compound characterized by its unique diazene functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene typically involves the reaction of appropriate alkyl halides with hydrazine derivatives under controlled conditions. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps in the deprotonation of the hydrazine, allowing it to react with the alkyl halide to form the diazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are meticulously controlled to ensure high yield and purity of the product. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the diazene group into amines.
Substitution: The diazene group can participate in substitution reactions, where one of the alkyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often require the presence of a strong nucleophile and a suitable leaving group.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted diazene compounds depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials where the diazene group imparts specific properties.
Mécanisme D'action
The mechanism by which (E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene exerts its effects involves the interaction of the diazene group with various molecular targets. The diazene group can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids, thereby affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Another diazene compound with similar structural features but different substituents.
Hydrazobenzene: Contains a similar diazene group but with different alkyl groups attached.
Uniqueness
(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene is unique due to its specific alkyl substituents, which impart distinct chemical and physical properties compared to other diazene compounds. These properties make it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
55705-60-7 |
|---|---|
Formule moléculaire |
C20H42N2 |
Poids moléculaire |
310.6 g/mol |
Nom IUPAC |
bis(2,4-dimethyl-3-propan-2-ylpentan-3-yl)diazene |
InChI |
InChI=1S/C20H42N2/c1-13(2)19(14(3)4,15(5)6)21-22-20(16(7)8,17(9)10)18(11)12/h13-18H,1-12H3 |
Clé InChI |
USFSYPDQNVGGTO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)C)(C(C)C)N=NC(C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14624761.png)

![Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-](/img/structure/B14624789.png)
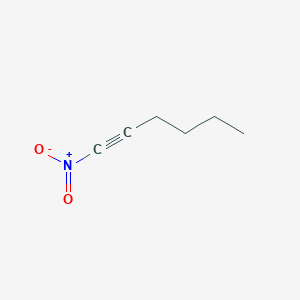
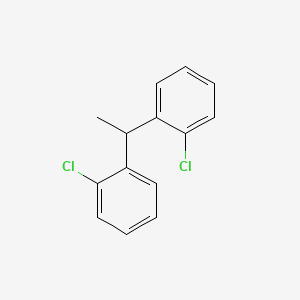
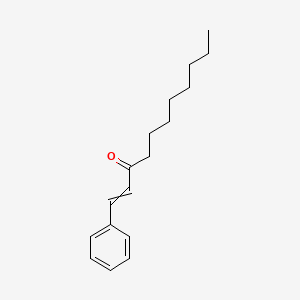
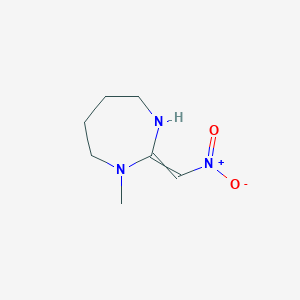

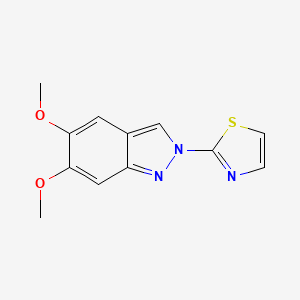
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
